molecular formula C8H10ClN3 B1473928 (1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride CAS No. 1788054-88-5

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride

Cat. No.: B1473928
CAS No.: 1788054-88-5
M. Wt: 183.64 g/mol
InChI Key: CSBUTTWAIIEVNT-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt . 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride inhibits this process by binding to the FGFR, thereby preventing the activation of these downstream signaling pathways .

Biochemical Pathways

The inhibition of FGFR by 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride affects several biochemical pathways. The most significant of these is the FGFR signaling pathway. Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers . By inhibiting FGFR, 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride can potentially slow down or halt the progression of these cancers .

Pharmacokinetics

It is known that the compound has a low molecular weight , which could potentially enhance its bioavailability and distribution throughout the body

Result of Action

In vitro studies have shown that 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These results suggest that the compound could have potential therapeutic effects in the treatment of certain types of cancer.

Action Environment

The action of 1H-Pyrrolo[2,3-b]pyridin-2-ylmethanamine hydrochloride can be influenced by various environmental factors. For instance, the compound is stored at refrigerator temperatures , indicating that it may be sensitive to heat and could lose its efficacy if not properly stored Additionally, the compound’s action could potentially be influenced by the pH and ionic strength of the biological environment in which it is administered

Biochemical Analysis

Biochemical Properties

(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with fibroblast growth factor receptors (FGFRs), particularly FGFR1, FGFR2, and FGFR3 . These interactions lead to the inhibition of FGFR signaling pathways, which are crucial in regulating cell proliferation, differentiation, and survival. The compound’s ability to inhibit FGFRs makes it a potential candidate for cancer therapy, as abnormal FGFR signaling is associated with various types of tumors .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce cell migration and invasion . These effects are primarily mediated through the inhibition of FGFR signaling pathways, which play a crucial role in cell growth and survival. Additionally, the compound influences cell signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, preventing their activation and subsequent autophosphorylation . This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis. The compound also affects gene expression by modulating transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis . These effects are consistent in both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces cancer cell proliferation without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and increased mortality have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body . The compound’s metabolism primarily occurs in the liver, where it undergoes enzymatic transformations to form metabolites that are excreted through the kidneys . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic pathways for effective therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with FGFRs and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its efficacy . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-2-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.ClH/c9-5-7-4-6-2-1-3-10-8(6)11-7;/h1-4H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBUTTWAIIEVNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=C2)CN)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638771-50-2
Record name 1H-Pyrrolo[2,3-b]pyridine-2-methanamine, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638771-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride
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(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride
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(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride
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(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride
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(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride
Reactant of Route 6
(1H-Pyrrolo[2,3-b]pyridin-2-yl)methanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.